3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 128918-28-5
VCID: VC21222718
InChI: InChI=1S/C10H12N4OS/c1-4-3-5(2)13-10-6(4)7(11)8(16-10)9(15)14-12/h3H,11-12H2,1-2H3,(H,14,15)
SMILES: CC1=CC(=NC2=C1C(=C(S2)C(=O)NN)N)C
Molecular Formula: C10H12N4OS
Molecular Weight: 236.3 g/mol

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide

CAS No.: 128918-28-5

Cat. No.: VC21222718

Molecular Formula: C10H12N4OS

Molecular Weight: 236.3 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide - 128918-28-5

Specification

CAS No. 128918-28-5
Molecular Formula C10H12N4OS
Molecular Weight 236.3 g/mol
IUPAC Name 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Standard InChI InChI=1S/C10H12N4OS/c1-4-3-5(2)13-10-6(4)7(11)8(16-10)9(15)14-12/h3H,11-12H2,1-2H3,(H,14,15)
Standard InChI Key FOUODUVGPUPSNW-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=C1C(=C(S2)C(=O)NN)N)C
Canonical SMILES CC1=CC(=NC2=C1C(=C(S2)C(=O)NN)N)C

Introduction

Chemical Identity and Structural Characteristics

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide features a fused ring system comprising thiophene and pyridine rings with specific functional groups. The compound contains an amino group at position 3, methyl substituents at positions 4 and 6, and a carbohydrazide moiety at position 2 of the thieno[2,3-b]pyridine core structure .

Basic Chemical Information

Table 1: Chemical Identification Data for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide

ParameterValue
CAS Number128918-28-5
Molecular FormulaC₁₀H₁₂N₄OS
Molecular Weight236.29 g/mol
IUPAC Name3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
SMILESCc1c(c(N)c(C(NN)=O)s2)c2nc(C)c1
InChIInChI=1S/C10H12N4OS/c1-4-3-5(2)13-10-6(4)7(11)8(16-10)9(15)14-12/h3H,11-12H2,1-2H3,(H,14,15)
InChI KeyFOUODUVGPUPSNW-UHFFFAOYSA-N

Structural Features

The thieno[2,3-b]pyridine scaffold consists of a thiophene ring fused with a pyridine ring, creating a bicyclic heterocyclic system. This core structure is highly planar, with typical dihedral angles between the thiophene and pyridine rings of approximately 1-2 degrees, as observed in similar thieno[2,3-b]pyridine derivatives . The carbohydrazide group (-CONHNH₂) extends from the 2-position of the thiophene ring, while the amino group (-NH₂) is attached to the 3-position .

Physicochemical Properties

The physicochemical properties of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide significantly influence its potential applications and biological activities.

Physical and Chemical Properties

Table 2: Physicochemical Properties of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide

PropertyValue
Physical StateSolid
Hydrogen Bond Acceptors4.00
Hydrogen Bond Donors5.00
Rotatable Bond Count2.00
Number of Nitrogen and Oxygen Atoms5
Partition Coefficient (logP)0.791
Distribution Coefficient (logD)0.790
Water Solubility (LogSw)-1.93
Polar Surface Area78.057 Ų
Acid Dissociation Constant (pKa)13.40
Base Dissociation Constant (pKb)3.89
Number of Chiral Centers0.00
Percent sp³ carbon bonding20.00%

These properties indicate moderate water solubility and a balance between hydrophilic and lipophilic characteristics, which are important considerations for pharmaceutical applications and biological activities .

Synthesis and Preparation Methods

The synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide typically involves multi-step reactions starting from thieno[2,3-b]pyridine derivatives or their precursors.

Synthetic Routes

One established synthetic pathway for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide involves the following sequence:

  • Starting with 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

  • Reaction with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate or sodium ethoxide)

  • Cyclization to form the thieno[2,3-b]pyridine core structure

  • Transformation of the carbonitrile or ester group to the carbohydrazide using hydrazine hydrate

Detailed Synthesis Procedure

A more specific synthesis route reported in the literature involves:

  • Reaction of 3-cyano-4,6-dimethyl-2-mercaptopyridine with sodium ethoxide in ethanol

  • Treatment of the resulting intermediate with 32% hydrazine hydrate under heating conditions for approximately 2 hours

The synthesis usually proceeds with moderate to good yields, and the final product can be purified using standard chromatographic techniques or recrystallization .

Chemical Reactivity and Transformations

The functional groups present in 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide make it susceptible to various chemical reactions.

Diazotization

The primary amine at position 3 can undergo diazotization reactions with sodium nitrite under acidic conditions to form diazonium salts, which can be further transformed into other derivatives.

Cyclization

The carbohydrazide group can participate in various cyclization reactions with appropriate reagents, potentially leading to the formation of additional heterocyclic rings. Reactions with thiourea, guanidine carbonate, and hydroxylamine hydrochloride have been reported for similar compounds .

Oxidative Transformations

Interesting oxidative transformations have been observed in similar thieno[2,3-b]pyridine derivatives. For instance, 3-aminothieno[2,3-b]pyridine-2-carboxamides can undergo unusual oxidative dimerization when treated with hypochlorite, with the reaction pathway highly dependent on the solvent used .

Research and Screening Applications

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide has been included in various screening libraries for research purposes.

Inclusion in Research Libraries

The compound is part of several specialized screening collections, including:

  • 3D-Biodiversity Library (27607 compounds)

  • ChemoGenomic Annotated Library for Phenotypic Screening (89798 compounds)

  • Epitranscriptome Focused Small Molecule Library (20952 compounds)

  • Target Identification, Phenotypic Screening library (TIPS) (27612 compounds)

These inclusions highlight its recognition as a potentially valuable compound for various research applications, particularly in drug discovery and biological screening programs.

Crystal Structure and Molecular Packing

While specific crystal structure data for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide is limited, studies on related compounds such as 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile provide insights into the likely molecular packing characteristics. In crystal structures of similar compounds, molecules typically form layers through intermolecular N—H⋯N hydrogen bonds and π⋯π stacking interactions between adjacent pyridine and thiophene rings .

Comparison with Related Compounds

Understanding the relationship between 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide and similar compounds provides context for its potential applications and properties.

Structural Relatives

Table 3: Comparison of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceCAS Number
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazideC₁₀H₁₂N₄OS236.29Carbohydrazide group at position 2128918-28-5
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamideC₁₀H₁₁N₃OS221.28Carboxamide group at position 267795-42-0
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrileC₁₀H₉N₃S203.26Carbonitrile group at position 2Not specified
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylateC₁₂H₁₄N₂O₂S250.32Ethyl carboxylate group at position 2Not specified
4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylic acidC₁₀H₉NO₂S207.25Carboxylic acid at position 2, no amino group885461-14-3

The differences in functional groups significantly affect the physicochemical properties and biological activities of these compounds, with each derivative exhibiting unique characteristics that may be advantageous for specific applications .

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